molecular formula C17H22N4O3 B2833905 1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034488-75-8

1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2833905
CAS No.: 2034488-75-8
M. Wt: 330.388
InChI Key: WPOJCBMUKDVLHQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxybenzyl group and a tetrahydropyrazolopyridinyl moiety linked by a urea functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:

  • Formation of the Tetrahydropyrazolopyridinyl Intermediate

      Starting Materials: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine.

      Reaction Conditions: This intermediate can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

  • Attachment of the Dimethoxybenzyl Group

      Starting Materials: 3,4-Dimethoxybenzyl chloride.

      Reaction Conditions: The dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Formation of the Urea Linkage

      Starting Materials: Isocyanate derivative or phosgene.

      Reaction Conditions: The final step involves the reaction of the dimethoxybenzyl intermediate with an isocyanate derivative or phosgene to form the urea linkage. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiourea: Similar structure with a thiourea linkage instead of a urea linkage.

    1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, in particular, may offer advantages in terms of stability and reactivity compared to similar compounds with different linkages.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H22N4O3
  • Molar Mass : 318.39 g/mol
  • Structural Features : The compound features a urea linkage and a tetrahydropyrazolo moiety which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit a variety of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
  • Anti-inflammatory Properties : Compounds similar to this urea derivative have been reported to modulate inflammatory pathways, potentially providing relief in inflammatory diseases .
  • Antimicrobial Effects : Some pyrazole derivatives have demonstrated antimicrobial activity against bacterial and fungal strains .

Biological Activity Data

A summary of biological activities associated with similar compounds is provided in the table below:

Activity TypeCompound ClassObserved EffectsReferences
AntitumorPyrazole DerivativesInhibition of BRAF(V600E), EGFR
Anti-inflammatoryUrea DerivativesReduced cytokine production
AntimicrobialPyrazole DerivativesEffective against Staphylococcus aureus
AntioxidantVariousScavenging free radicals

Case Studies

  • Antitumor Activity : A study on pyrazole derivatives indicated that certain compounds could inhibit cell proliferation in human cancer cell lines through the blockade of specific signaling pathways. This suggests that this compound may possess similar antitumor properties.
  • Anti-inflammatory Mechanism : Research demonstrated that pyrazole-based compounds can significantly reduce inflammation markers in animal models of arthritis. The inhibition of COX enzymes was noted as a primary mechanism.
  • Antimicrobial Efficacy : In vitro studies showed that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi, indicating potential for development as an antimicrobial agent.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of pyrazole compounds. Modifications to the core structure can enhance efficacy and selectivity for specific biological targets. For example:

  • Substituent Variations : The presence of methoxy groups has been linked to increased lipophilicity and improved cell membrane permeability.
  • Activity Correlation : Higher activity against specific targets was correlated with specific structural motifs within the pyrazole framework.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-15-4-3-12(9-16(15)24-2)11-18-17(22)20-13-6-8-21-14(10-13)5-7-19-21/h3-5,7,9,13H,6,8,10-11H2,1-2H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOJCBMUKDVLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CCN3C(=CC=N3)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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